molecular formula C13H22N2O2 B2394837 (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034462-70-7

(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2394837
CAS No.: 2034462-70-7
M. Wt: 238.331
InChI Key: DCSSWFUFALKHJF-UHFFFAOYSA-N
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Description

(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure combining a cyclobutyl group, a piperazine ring, and a tetrahydrofuran moiety, making it an interesting subject for research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step procedures. The starting materials often include cyclobutylamine, piperazine, and tetrahydrofuran derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone
  • (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-4-yl)methanone
  • (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)ethanone

Uniqueness

(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-(oxolan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(11-4-9-17-10-11)15-7-5-14(6-8-15)12-2-1-3-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSSWFUFALKHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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